2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N'-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
Description
This compound features a 1,2,4-triazinedione core (3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl) linked to an acetohydrazide moiety substituted with a 2-hydroxyphenyl methylidene group. The triazinedione ring contributes electron-withdrawing properties, while the hydrazide group and aromatic hydroxyphenyl substituent enable hydrogen bonding and π-π interactions.
Properties
IUPAC Name |
2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O4/c18-9-4-2-1-3-7(9)6-13-16-10(19)5-8-11(20)14-12(21)17-15-8/h1-4,6,18H,5H2,(H,16,19)(H2,14,17,20,21)/b13-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOUGHWZRRZIAN-AWNIVKPZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CC2=NNC(=O)NC2=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CC2=NNC(=O)NC2=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazine ring and subsequent functionalization to introduce the hydrazide and hydroxyphenyl groups. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have indicated that triazine derivatives exhibit significant antimicrobial properties. The presence of the triazine ring in this compound suggests potential efficacy against various bacterial strains. Research has shown that similar compounds can inhibit bacterial growth effectively, making them candidates for antibiotic development .
Anticancer Properties
Triazine derivatives are also being investigated for their anticancer properties. The structural features of this compound may allow it to interact with biological targets involved in cancer cell proliferation. For instance, compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth .
Anti-inflammatory Effects
Research indicates that compounds containing hydrazide functionalities can exhibit anti-inflammatory effects. The unique structure of this compound may allow it to modulate inflammatory pathways, providing a basis for further investigation into its use as an anti-inflammatory agent .
Agricultural Science Applications
Pesticidal Activity
The triazine moiety is known for its herbicidal properties. Compounds like this one could potentially be developed into effective pesticides or herbicides. Preliminary studies on similar triazine derivatives have shown promising results in controlling weed growth without adversely affecting crop yield .
Plant Growth Regulators
There is a growing interest in using triazine derivatives as plant growth regulators. The potential for these compounds to influence plant metabolism and growth patterns could lead to enhanced agricultural productivity and crop management strategies.
Material Science Applications
Polymer Chemistry
The incorporation of triazine derivatives into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties. This compound's ability to form cross-links within polymer chains could lead to the development of high-performance materials suitable for various industrial applications.
Nanotechnology
The unique chemical properties of triazine derivatives make them suitable candidates for use in nanotechnology. Their ability to form stable complexes with metal ions can be exploited in the synthesis of nanoparticles for applications in catalysis or drug delivery systems.
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis:
Substituent Effects :
- The 2-hydroxyphenyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to methoxy (e.g., ) or methyl (e.g., ) analogs. This could improve solubility in polar solvents and binding affinity in biological systems.
- Sulfanyl-containing derivatives (e.g., ) exhibit increased lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
Synthetic Routes :
- The target compound likely follows a cyclization pathway similar to 1,2,4-triazinedione derivatives, involving hydrazide intermediates and aromatic aldehydes (as seen in ). For example, hydrazones formed from hydrazides and aldehydes are cyclized using agents like hydrazine or POCl₃.
Physicochemical Properties :
- Melting Points : Hydroxyphenyl-substituted compounds (e.g., target compound and ) are expected to have higher melting points due to intermolecular H-bonding, analogous to pyrimidoquinazoline derivatives (m.p. 268°C in ).
- Spectral Data : IR spectra of similar compounds show characteristic peaks for -OH (~3400 cm⁻¹), C=O (~1700 cm⁻¹), and CN (~2220 cm⁻¹) groups ().
Biological Implications :
- While biological data for the target compound are unavailable, structural analogs with hydroxyphenyl groups (e.g., ) or sulfanyl moieties (e.g., ) are often explored for antimicrobial or anticancer activity due to their redox and H-bonding capabilities.
Biological Activity
The compound 2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N'-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a derivative of the triazine class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Molecular Formula
- C : 14
- H : 13
- N : 6
- O : 5
Molecular Weight
- 345.29 g/mol
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential in antimicrobial, anticancer, and anti-inflammatory applications.
Antimicrobial Activity
Research indicates that derivatives of triazine compounds exhibit significant antimicrobial properties. For instance:
- A study on related triazine derivatives demonstrated broad-spectrum antibacterial activity against various strains, including Escherichia coli and Mycobacterium smegmatis. The most potent derivatives showed minimum inhibitory concentrations (MICs) as low as 50 μg/mL against M. smegmatis .
- The presence of electron-withdrawing groups on the phenyl ring was found to enhance antibacterial potency significantly .
Anticancer Activity
Preliminary investigations into the anticancer properties of triazine derivatives suggest promising results:
- Compounds with similar structural motifs have shown cytotoxic effects against several cancer cell lines. For example, certain derivatives exhibited IC50 values less than that of standard chemotherapeutic agents like doxorubicin .
- Structure-activity relationship (SAR) studies indicate that modifications to the phenyl ring can influence cytotoxicity and selectivity towards cancer cells .
Anti-inflammatory Effects
Some studies have suggested that triazine derivatives may possess anti-inflammatory properties:
- Compounds with hydrazone linkages have been noted for their potential to modulate inflammatory pathways, although specific data on this compound remains limited .
Study 1: Synthesis and Evaluation of Triazine Derivatives
A recent study synthesized various triazine derivatives and evaluated their biological activities:
- The synthesized compounds were tested for antibacterial and anticancer activities.
- Among them, a specific derivative demonstrated significant inhibition of bacterial growth and exhibited cytotoxicity against cancer cell lines .
Study 2: Structure-Activity Relationship Analysis
Another research focused on understanding how structural modifications affect biological activity:
- By altering substituents on the triazine ring, researchers identified key features that enhance activity against specific pathogens and cancer cells.
- Electron-withdrawing groups consistently improved the efficacy of these compounds .
Data Summary Table
Q & A
Q. What are the optimal synthetic routes and conditions for preparing this compound?
The compound is synthesized via a condensation reaction between a triazinone derivative and a substituted benzaldehyde. Key steps include:
- Dissolving the triazinone precursor (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) in absolute ethanol with glacial acetic acid as a catalyst.
- Refluxing with 2-hydroxybenzaldehyde for 4–6 hours under anhydrous conditions to form the hydrazone linkage .
- Purification via vacuum filtration and recrystallization in ethanol or methanol to enhance yield (typically 65–75%) .
Q. How should researchers characterize this compound to confirm structural integrity?
Essential analytical methods include:
- NMR spectroscopy : H and C NMR to verify the hydrazone (C=N) bond and triazinone ring protons (δ 8.2–8.5 ppm for aromatic protons, δ 10.5–11.0 ppm for hydrazide NH) .
- IR spectroscopy : Peaks at 1650–1680 cm (C=O stretching of triazinone) and 3200–3300 cm (N-H stretching) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns .
Q. What solvent systems and reaction parameters influence its stability during synthesis?
- Solvent : Ethanol or methanol is preferred for solubility and inertness. Polar aprotic solvents (e.g., DMF) may accelerate side reactions .
- pH : Mildly acidic conditions (e.g., acetic acid) stabilize the hydrazone formation .
- Temperature : Reflux (78–85°C) balances reaction rate and decomposition risks .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or photophysical properties?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-transfer behavior and redox stability. For example, the triazinone ring’s electron-deficient nature may enhance fluorescence quenching .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes with hydrophobic pockets) to guide structure-activity relationship (SAR) studies .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Dose-response assays : Use standardized cell lines (e.g., HeLa or MCF-7) with IC measurements under controlled pH and temperature .
- Metabolite profiling : LC-MS/MS to identify degradation products or active metabolites that may explain variability .
- Comparative SAR studies : Synthesize analogs with modified substituents (e.g., replacing 2-hydroxyphenyl with methoxy groups) to isolate critical pharmacophores .
Q. How can high-throughput screening optimize ligand design for target specificity?
- Combinatorial libraries : Generate derivatives via automated parallel synthesis, varying substituents on the triazinone and benzylidene moieties .
- Machine learning : Train models on datasets of binding affinities and physicochemical properties (e.g., logP, polar surface area) to prioritize candidates .
Methodological Challenges and Solutions
Q. How to address low yields in large-scale synthesis?
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize molar ratios, temperature, and catalyst concentration .
- Flow chemistry : Continuous-flow reactors improve heat/mass transfer, reducing side products in exothermic steps like cyclization .
Q. What advanced spectroscopic techniques elucidate tautomeric equilibria in solution?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
